Methyl 3-(dibenzylamino)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(dibenzylamino)cyclobutanecarboxylate: is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.40 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a dibenzylamino group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Cyclobutane Formation: This can be achieved through intramolecular cyclization reactions.
Dibenzylamino Group Introduction: This step often involves nucleophilic substitution reactions.
Esterification: The final step involves converting the carboxylic acid to its methyl ester form using methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(dibenzylamino)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: Methyl 3-(dibenzylamino)cyclobutanecarboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be utilized in biological studies to investigate its interaction with various biomolecules and cellular processes.
Industry: The compound is used in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 3-(dibenzylamino)cyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(benzylamino)cyclobutanecarboxylate
Methyl 3-(diphenylamino)cyclobutanecarboxylate
Methyl 3-(diethylamino)cyclobutanecarboxylate
Uniqueness: Methyl 3-(dibenzylamino)cyclobutanecarboxylate stands out due to its specific structural features, such as the dibenzylamino group, which can impart unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
methyl 3-(dibenzylamino)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-20(22)18-12-19(13-18)21(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDAJYMGAWLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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